molecular formula C9H7ClFNO2 B8362908 N-(4-chloro-2-fluoro-3-formylphenyl)acetamide

N-(4-chloro-2-fluoro-3-formylphenyl)acetamide

Cat. No.: B8362908
M. Wt: 215.61 g/mol
InChI Key: DHHJTLUXQCFVND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-fluoro-3-formylphenyl)acetamide is a useful research compound. Its molecular formula is C9H7ClFNO2 and its molecular weight is 215.61 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H7ClFNO2

Molecular Weight

215.61 g/mol

IUPAC Name

N-(4-chloro-2-fluoro-3-formylphenyl)acetamide

InChI

InChI=1S/C9H7ClFNO2/c1-5(14)12-8-3-2-7(10)6(4-13)9(8)11/h2-4H,1H3,(H,12,14)

InChI Key

DHHJTLUXQCFVND-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=C(C=C1)Cl)C=O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A −78° C. solution of N-(4-chloro-2-fluorophenyl)acetamide (2.00 g, 10.66 mmol) in THF (40 mL), under Ar, was treated with butyl lithium (16.66 mL, 26.7 mmol), stirred at −78° C. for 2.5 h, treated slowly with DMF (1.651 mL, 21.32 mmol), stirred for 15 min at −78° C. and slowly warmed to RT. The mixture was stirred for 2 h, treated with satd. NH4Cl, the layers separated and the aqueous layer extracted with EtOAc (1×). The combined organics were washed with brine, dried over Na2SO4, concentrated to dryness and purified via silica gel chromatography (EtOAc/Hex) to afford N-(4-chloro-2-fluoro-3-formylphenyl)acetamide (1.1 g, 48% yield) as an off-white solid. MS (ESI) m/z: 216.0 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
16.66 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
1.651 mL
Type
reactant
Reaction Step Two

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